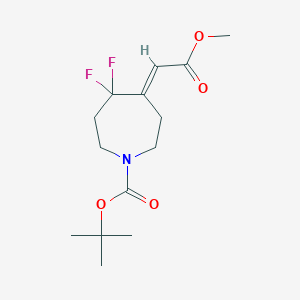
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate in the brain. TBOA has been shown to have various effects on the central nervous system, making it a valuable tool for investigating the role of glutamate transporters in neurological disorders.
Mécanisme D'action
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate acts as a potent inhibitor of glutamate transporters, blocking the uptake of glutamate by these transporters. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal activity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has been shown to modulate synaptic transmission and plasticity, as well as to induce neuronal death under certain conditions.
Biochemical and physiological effects:
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has various biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, leading to changes in neuronal activity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate can also induce neuronal death under certain conditions, making it a valuable tool for investigating the mechanisms of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has several advantages as a research tool, including its potency and selectivity as a glutamate transporter inhibitor. However, it also has some limitations, including its potential toxicity and the complexity of its synthesis. Researchers must use caution when working with Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate, as it can be hazardous if not handled properly.
Orientations Futures
There are several potential future directions for research involving Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate. One area of interest is the development of new compounds that are more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the effects of Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate on other neurotransmitter systems, such as GABA and dopamine. Additionally, Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate could be used in combination with other compounds to investigate the potential for synergistic effects on neuronal activity.
Méthodes De Synthèse
The synthesis of Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate involves several steps, including the reaction of tert-butyl 4-bromobutanoate with 4,4-difluoro-5-hydroxy-2-pentanone, followed by the reaction of the resulting compound with 2-methoxy-2-oxoethylideneamine. The final product is obtained by the reaction of this intermediate with tert-butyl carbamate. The synthesis of Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to modulate glutamate levels in the brain, leading to changes in synaptic transmission and plasticity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has also been used to study the role of glutamate transporters in addiction, anxiety, and depression.
Propriétés
IUPAC Name |
tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-7-5-10(9-11(18)20-4)14(15,16)6-8-17/h9H,5-8H2,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHOTCUFIKWITF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C(=O)OC)/C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

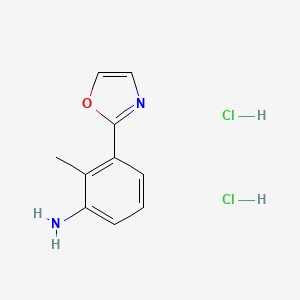

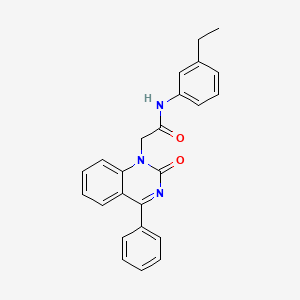
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
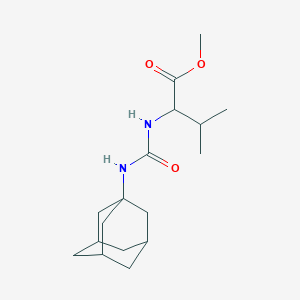


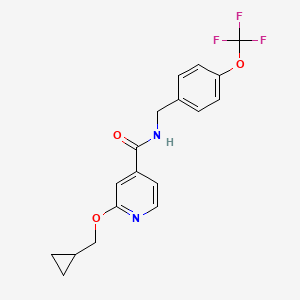
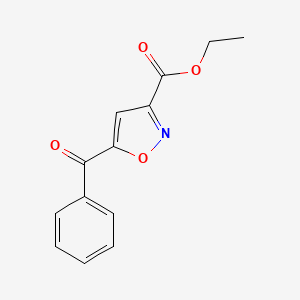
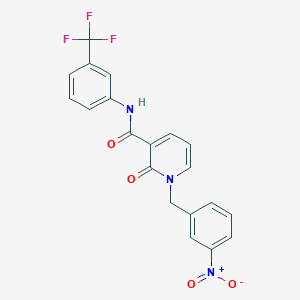
![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)